

# Technical Monograph: 2-Ethylproline Hydrochloride

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## Compound of Interest

Compound Name: 2-Ethylproline hydrochloride

CAS No.: 1332530-89-8

Cat. No.: B1465126

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## Structural Control in Peptidomimetics & Drug Design

### Executive Summary

**2-Ethylproline hydrochloride** (also known as

-ethylproline) is a non-proteinogenic,

-disubstituted amino acid. Unlike standard proline, which already constrains peptide backbone flexibility, the addition of an ethyl group at the C2 (

) position creates an "ultra-rigid" scaffold. This modification is pivotal in drug development for locking peptide conformations (restricting

and

torsion angles), preventing enzymatic degradation by proteases, and serving as a chiral catalyst in organic synthesis.

Critical Distinction: Researchers must distinguish this compound from L-Proline ethyl ester hydrochloride (CAS 33305-75-8). The latter is a C-terminal ester protection group, whereas 2-Ethylproline involves a carbon-carbon bond modification at the chiral center, fundamentally altering the amino acid's steric properties.

## Chemical Identity & Stereochemistry

The precise identification of stereoisomers is essential for reproducibility in medicinal chemistry.

Property	Detail
IUPAC Name	2-Ethylpyrrolidine-2-carboxylic acid hydrochloride
Common Name	-Ethylproline hydrochloride
Molecular Formula	
Molecular Weight	179.64 g/mol
Solubility	Soluble in water, methanol; sparingly soluble in non-polar solvents.

## Validated CAS Registry Numbers

Stereoisomer	CAS Number	Description
(S)-Enantiomer	1431699-61-4	The natural L-proline analogue; most common in peptidomimetics.
(R)-Enantiomer	1431699-60-3	The D-proline analogue; used for inducing reverse-turn structures.
Racemic	1332530-89-8	(±)-2-Ethylproline HCl; used when chirality is not the primary variable.

## Structural Significance in Medicinal Chemistry[1][2]

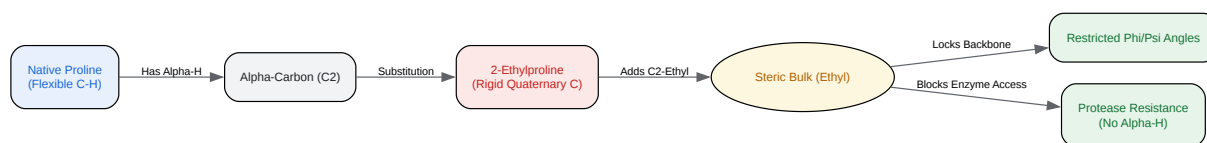
The introduction of the ethyl group at the

-position induces the "Alpha-Methyl/Ethyl Effect."

- **Conformational Locking:** The steric bulk of the ethyl group forces the pyrrolidine ring and the preceding peptide bond into highly specific geometries. It strongly favors the cis-amide bond conformation (relative to the preceding residue) more than native proline, stabilizing type VI -turns.
- **Proteolytic Stability:** The quaternary carbon center eliminates the -proton. This renders the residue completely resistant to racemization and prevents abstraction by proteases, significantly extending the half-life of peptide drugs in vivo.
- **Hydrophobicity:** The ethyl group increases lipophilicity compared to the methyl analogue (-methylproline), potentially improving membrane permeability.

## Visualization: The Structural Impact

The following diagram illustrates the steric clash introduced by the ethyl group that restricts rotation.



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Caption: The substitution of the alpha-proton with an ethyl group creates a quaternary center, locking conformation and blocking proteolysis.[1][2][3]

## Synthetic Methodology: The Seebach Protocol

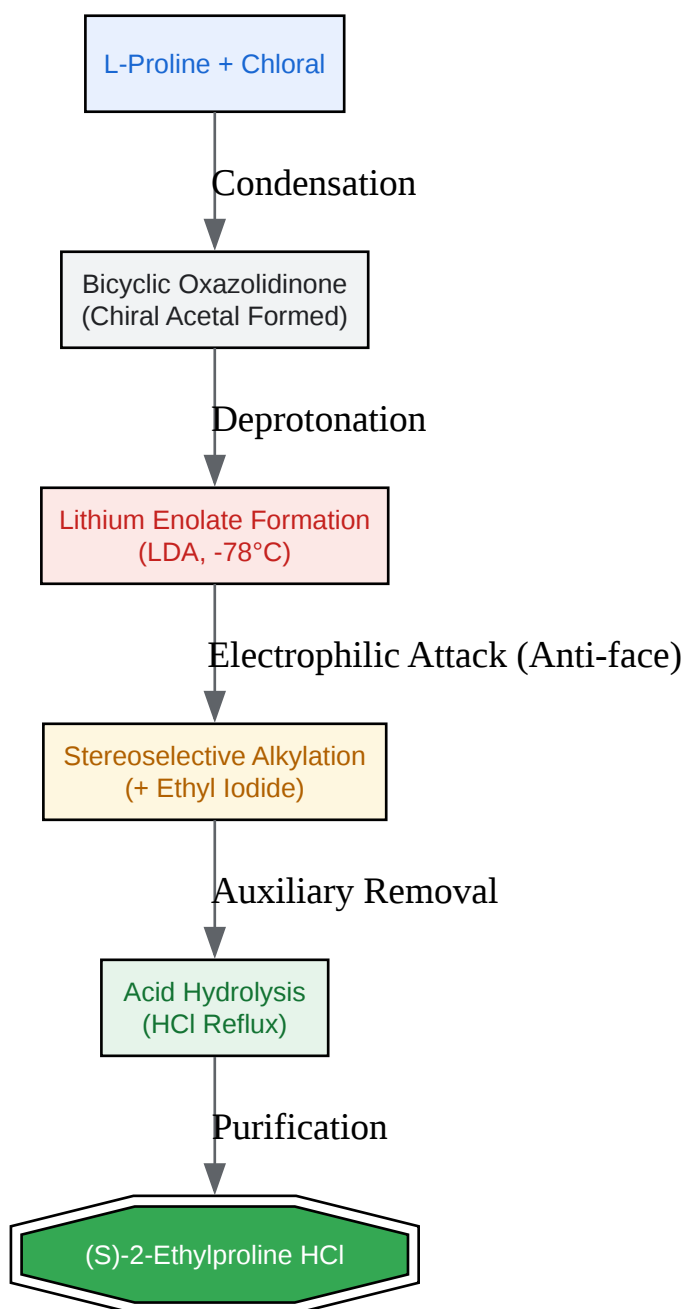
The synthesis of

-alkylated amino acids without racemization is non-trivial. The authoritative method is the Seebach Self-Regeneration of Stereocenters (SRS). This protocol uses a chiral auxiliary that is part of the substrate itself, allowing the "memory" of chirality to be preserved during the destruction of the original stereocenter.

## The SRS Mechanism[4]

- Condensation: L-Proline reacts with chloral (or pivalaldehyde) to form a bicyclic oxazolidinone. The new chiral center (acetal) is controlled by the existing proline chirality.
- Enolization: Treatment with a strong base (LDA) removes the  $\alpha$ -proton, destroying the original stereocenter. However, the acetal center remains intact, anchoring the molecule's chirality.
- Alkylation: The electrophile (Ethyl Iodide) approaches from the less hindered face (opposite the bulky acetal group), regenerating the original stereocenter with high fidelity.
- Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure 2-ethylproline.

## Visualization: Seebach SRS Workflow



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Caption: The Seebach SRS pathway preserves chirality via a temporary acetal stereocenter during the enolate phase.

## Experimental Protocol: Synthesis of (S)-2-Ethylproline HCl

Safety Note: This protocol involves pyrophoric reagents (LDA) and alkylating agents (Ethyl iodide). Perform all steps in a fume hood under inert atmosphere (Argon/Nitrogen).

## Reagents

- (S)-Proline (Starting material)[1]
- Chloral hydrate or Pivalaldehyde (Auxiliary former)
- LDA (Lithium Diisopropylamide)
- Ethyl Iodide (EtI)
- 6N HCl

## Step-by-Step Procedure

- Protection (Oxazolidinone Formation):
  - Reflux L-Proline with chloral hydrate in chloroform with a catalytic amount of p-TsOH.
  - Perform Dean-Stark water removal.
  - Checkpoint: Verify formation of the bicyclic product via NMR (distinct acetal proton signal).
- Alkylation (The Critical Step):
  - Cool a solution of the oxazolidinone in dry THF to  $-78^{\circ}\text{C}$ .
  - Add LDA (1.1 eq) dropwise over 30 minutes. The solution may turn yellow/orange (enolate formation).
  - Stir for 45 minutes at  $-78^{\circ}\text{C}$ .
  - Add Ethyl Iodide (1.2 eq) slowly.
  - Allow the reaction to warm to  $-20^{\circ}\text{C}$  over 4 hours.
  - Quench: Add saturated

solution. Extract with ether.

- Hydrolysis & Salt Formation:
  - Dissolve the alkylated intermediate in 6N HCl.
  - Reflux for 6–12 hours. (This cleaves the chloral/pivalaldehyde auxiliary).
  - Wash the aqueous layer with dichloromethane to remove the aldehyde byproduct.
  - Concentrate the aqueous layer in vacuo.
  - Recrystallization: Recrystallize the residue from EtOH/Et<sub>2</sub>O to obtain pure (S)-**2-Ethylproline hydrochloride**.

## Analytical Characterization

To validate the identity of the synthesized or purchased compound, compare against these standard parameters:

- <sup>1</sup>H NMR (D<sub>2</sub>O): Look for the disappearance of the -proton signal (typically around 4.0-4.5 ppm in native proline). Observe the new ethyl triplet (0.9 ppm) and quartet (1.8-2.0 ppm).
- Mass Spectrometry (ESI+):
  - Expected [M+H]<sup>+</sup>: 144.1 (Free base mass + H)
  - Note: The HCl salt will dissociate in MS; you are detecting the cation.
- Optical Rotation:
  - Specific rotation

values are highly sensitive to pH and concentration. Compare strictly with the Certificate of Analysis (CoA) of the specific batch, as trace isomers significantly shift this value.

## References

- Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." [4] *Angewandte Chemie International Edition*, vol. 35, no. 23-24, 1996, pp. 2708–2748.
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